dimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate
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Overview
Description
Dimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by the presence of bromine, fluorine, and ester functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate typically involves a multi-step processThis reaction involves the cycloaddition of sydnones with dimethyl acetylenedicarboxylate (DMAD) as the dipolarophile . The reaction is usually carried out in solvents like toluene or xylene under controlled temperature conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Dimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to biological targets. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Dimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate is unique due to its specific substitution pattern and the presence of ester groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
618443-42-8 |
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Molecular Formula |
C13H9Br2FN2O4 |
Molecular Weight |
436.03 g/mol |
IUPAC Name |
dimethyl 1-(2,4-dibromo-6-fluorophenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C13H9Br2FN2O4/c1-21-12(19)7-5-18(17-10(7)13(20)22-2)11-8(15)3-6(14)4-9(11)16/h3-5H,1-2H3 |
InChI Key |
ORDWWNXJCHVQLV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1C(=O)OC)C2=C(C=C(C=C2Br)Br)F |
Origin of Product |
United States |
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